molecular formula C27H38N2O4 B1218737 Dexverapamil CAS No. 38321-02-7

Dexverapamil

Cat. No. B1218737
CAS RN: 38321-02-7
M. Wt: 454.6 g/mol
InChI Key: SGTNSNPWRIOYBX-HHHXNRCGSA-N
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Description

Dexverapamil is studied mainly for its role in modulating multidrug resistance in cancer therapies. It is known to inhibit the mdr-1 gene product, P-glycoprotein (Pgp), which is involved in drug resistance (Wilson et al., 1995).

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of Dexverapamil and its interaction with biological molecules, particularly in the context of drug resistance, is a primary focus. However, specific details on its molecular structure are not elaborated in these studies.

Chemical Reactions and Properties

Dexverapamil has been studied for its pharmacokinetic properties, particularly its interaction with other chemotherapy agents. It shows effects on the pharmacokinetics and metabolism of drugs like epirubicin and doxorubicin (Mross et al., 1999).

Physical Properties Analysis

Information on the physical properties of Dexverapamil, such as solubility and self-association in aqueous solutions, is discussed to a limited extent. It exhibits self-association in aqueous solution, which is believed to be due to the self-association of cationic Dexverapamil (Surakitbanharn et al., 1995).

Scientific Research Applications

Cancer Treatment Modulation

  • Colorectal Cancer

    A study investigated the efficacy of dexverapamil as part of a chemotherapy regimen for advanced colorectal cancer. The trial involved combining high-dose oral tamoxifen and dexverapamil with doxorubicin, targeting P-glycoprotein to modulate drug resistance. However, the study did not achieve significant success in circumventing chemotherapy resistance in colorectal cancer, despite the histological demonstration of high levels of P-glycoprotein and administration of potential chemosensitizers (Weinländer et al., 2005).

  • Acute Myeloid Leukaemia

    Dexverapamil was evaluated as a resistance modifier in acute myeloid leukaemia, where it was added to DA chemotherapy (daunorubicin, cytosine arabinoside). This small study observed complete remissions in some patients, indicating a potential role for dexverapamil in overcoming resistance in acute myeloid leukaemia, though the results suggested the need for further evaluation (Pirker et al., 2006).

  • Lymphomas

    In a study involving Hodgkin's and Non-Hodgkin's lymphomas refractory to EPOCH chemotherapy, dexverapamil was introduced as part of the treatment regimen. This controlled trial demonstrated that dexverapamil, as an inhibitor of P-glycoprotein, may play a role in clinical drug resistance of lymphomas, suggesting the significance of both MDR-1 and non-MDR-1 mechanisms in such patients (Wilson et al., 2006).

  • Breast Cancer

    A study explored combining oral dexverapamil with epirubicin in patients with metastatic breast cancer resistant to epirubicin. The addition of dexverapamil was feasible and showed potential in converting progressive disease into partial responses in some cases, indicating its possible role in overcoming drug resistance in breast cancer treatment (Thürlimann et al., 2006).

P-glycoprotein Inhibitors

  • Generations of P-gp Inhibitors: Dexverapamil is identified as part of the second generation of more specific P-glycoprotein (P-gp) inhibitors with fewer side effects. These inhibitors have been extensively studied in preclinical and clinical trials as potential multidrug resistance reversers in cancer therapy. However, the trials have largely failed to demonstrate an improvement in therapeutic efficacy, leading to the development of new strategies in P-gp inhibition (Palmeira et al., 2012).

Future Directions

Orally administrated Dexverapamil has shown potential beneficial effects on -cell preservation in new-onset type 1 diabetes . Furthermore, observational data suggest a reduced risk of type 2 diabetes development . More research is needed to fully understand the potential of Dexverapamil in these areas.

properties

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTNSNPWRIOYBX-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009404
Record name Dexverapamil
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Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexverapamil

CAS RN

38321-02-7
Record name (R)-Verapamil
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Record name Dexverapamil [INN]
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Record name Dexverapamil
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Record name Dexverapamil
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Record name (+)-3-(3,4-dimethoxyphenyl)-6-[(5,6-dimethoxyphenethyl)methylamino]hexane-3-carbonitrile
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Record name DEXVERAPAMIL
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Synthesis routes and methods I

Procedure details

Verapamil hydrochloride was added to a solution of 25% deuterated sulfuric acid in deuterated water (v/v) and deuterated methanol. The solution was stirred for 140 hours at 90° C. The pH was adjusted to 12.0 and the mixture extracted with ethyl acetate. The combined ethyl acetate extracts were washed with water, dried over magnesium sulfate and evaporated to yield a viscous oil. This oil was dissolved in ether and ethereal hydrochloride was added to precipitate the hydrochloride salt. The salt was collected by filtration and crystallized from ethyl acetate to obtain deuterated verapamil as a white solid.
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Synthesis routes and methods II

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In carrying out this synthesis, the following materials were used. Homovanillyl alcohol, Aldrich, 99%, Cat. No. 148830-10G, Batch No. 19516EO; potassium carbonate, Aldrich, 99%; triethylamine, Aldrich, 99.5%, Cat. No. 471283-500 mL, Batch No. 04623HD; methanesulfonyl chloride, Aldrich, 99.5%, Cat. No. 471259-500 mL, Batch No. 13209KC; 3,4-dimethoxyphenylacetonitrile, Aldrich, Cat. No. 126349-100G, Batch No. 08011BD; 2-iodopropane, Aldrich, 99%, Cat. No. 148938-100G, Batch #, 03604DD; diisopropylamine, redistilled, Aldrich, 99.95%, Cat. No. 386464-100 mL, Batch #00944TD; butyllithium, 1.6 M solution in hexanes, Aldrich, Cat. No. 186171-100 mL, Batch #20709PD; 3-bromo-1-propanol, Aldrich, 97%, Cat. No. 167169-25G, Batch No. 0901DE; dichloromethane, Aldrich, Cat. No. 270997-2L, Batch #: 00434 KD; sodium triacetoxyborohydride, Aldrich, 95%, Cat. No. 316393-25G, Batch No. 07920LD; N,N-diisopropylethylamine, Aldrich, Cat. No. 387649-100 mL, Batch No. 06448PC.
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Synthesis routes and methods III

Procedure details

Weighed quantities of verapamil hydrochloride and Eudragit L100 were mixed in a blender. The mass was granulated using molten compritol. Granules of verapamil thus obtained were further blended using Kollidon SR and lactose, lubricated using magnesium stearate and compressed into tablets.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
WH Wilson, C Jamis-Dow, G Bryant, FM Balis… - Journal of clinical …, 1995 - ascopubs.org
… of dexverapamil and nor-dexverapamil within the effective range for Pgp inhibition in vitro. Although dexverapamil increased the … Dexverapamil should be considered for further study. …
Number of citations: 106 ascopubs.org
WH Wilson, SE Bates, A Fojo, G Bryant… - Journal of clinical …, 1995 - ascopubs.org
PURPOSE Overexpression of the multidrug resistance gene (mdr-1) is present in up to 60% of relapsed lymphomas. To study its role in lymphomas, we conducted a controlled trial of …
Number of citations: 140 ascopubs.org
E Warner, D Hedley, I Andrulis, R Myers… - Clinical cancer research …, 1998 - AACR
The purpose of this study is to evaluate whether metastatic breast cancer that has progressed on an anthracycline-containing drug regimen will subsequently respond to that identical …
Number of citations: 65 aacrjournals.org
RJ Motzer, P Lyn, P Fischer, P Lianes… - Journal of clinical …, 1995 - ascopubs.org
… Dexverapamil was added to subsequent cycles after resistance had been demonstrated. Dexverapamil treatment was begun 18 hours before day 1 of vinblastine administration and …
Number of citations: 101 ascopubs.org
M Lehnert, K Mross, J Schueller, B Thuerlimann… - British journal of …, 1998 - nature.com
… was significantly reduced by dexverapamil (mean 2968 vs … dexverapamil and its major metabolite nor-dexverapamil were 1.2 and 1.5 microM respectively. The addition of dexverapamil …
Number of citations: 47 www.nature.com
G Weinländer, G Kornek, M Raderer, M Hejna… - Journal of cancer …, 1997 - Springer
… Treatment consisted of 80 mg tamoxifen twice daily on days 1-9, oral dexverapamil every … in 40%), and mild and reversible dexverapamil-related cardiovascular sideeffects, specifically …
Number of citations: 37 link.springer.com
GH Mickisch, MA Noordzij, A Gaast… - Journal of cancer …, 1995 - Springer
… own control, dexverapamil and dexamethasone … of dexverapamil of at least 2400 mg/day with peak serum levels reaching, in some cases, approximately 8 μM (the sum of dexverapamil …
Number of citations: 35 link.springer.com
Y Surakitbanharn, R McCandless, JF Krzyzaniak… - Journal of …, 1995 - Elsevier
… The pK a and intrinsic solubility of monomeric dexverapamil … The solubility of dexverapamil below pH 7.0 was higher than … self‐association of cationic dexverapamil. The apparent pK a …
Number of citations: 32 www.sciencedirect.com
B Thürlimann, N Kröger, J Greiner, K Mross… - Journal of cancer …, 1995 - Springer
… was to evaluate feasibility and activity of combining oral dexverapamil, a second-generation … and schedule but supplemented with oral dexverapamil. Dexverapamil was given at 300 mg …
Number of citations: 17 link.springer.com
F Pea, D Damiani, M Michieli, A Ermacora… - European journal of …, 1999 - Springer
Objective: To determine the effect of the coadministration of the multidrug resistance (MDR) modulators cyclosporin A (CyA) alone or plus dexverapamil (D-Ver) on idarubicin (IDA) …
Number of citations: 21 link.springer.com

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